Cas no 299423-79-3 (5-methylthiophene-2-carboximidamide)
5-methylthiophene-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 5-methylthiophene-2-carboximidamide
- 299423-79-3
- DTXSID801293395
- G70223
- SCHEMBL5846674
- AKOS009312617
- 5-Methyl-2-thiophenecarboximidamide
- EN300-1845384
- STL211839
- 2-Thiophenecarboximidamide, 5-methyl-
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- MDL: MFCD11179494
- Inchi: 1S/C6H8N2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H3,7,8)
- InChI Key: FPJDBPCGTYWZQP-UHFFFAOYSA-N
- SMILES: S1C(C(=N)N)=CC=C1C
Computed Properties
- Exact Mass: 140.04081944g/mol
- Monoisotopic Mass: 140.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.1Ų
5-methylthiophene-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845384-1g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 1g |
$485.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-5g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 5g |
$1406.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-10g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 10g |
$2085.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-0.05g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 0.05g |
$407.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-0.1g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 0.1g |
$427.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-0.25g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 0.25g |
$447.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-0.5g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 0.5g |
$465.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-1.0g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1845384-2.5g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 2.5g |
$949.0 | 2023-09-19 | ||
| Enamine | EN300-1845384-5.0g |
5-methylthiophene-2-carboximidamide |
299423-79-3 | 5g |
$3728.0 | 2023-06-02 |
5-methylthiophene-2-carboximidamide Suppliers
5-methylthiophene-2-carboximidamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 5-methylthiophene-2-carboximidamide
Recent Advances in the Study of 5-Methylthiophene-2-carboximidamide (CAS: 299423-79-3)
5-Methylthiophene-2-carboximidamide (CAS: 299423-79-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound, characterized by its thiophene ring and amidine functional group, has been investigated for its role in modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-methylthiophene-2-carboximidamide exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions, revealing a high affinity for the target protein's active site.
Further investigations have explored the compound's potential in oncology. A recent preprint from BioRxiv reported that derivatives of 5-methylthiophene-2-carboximidamide showed promising anti-proliferative effects against several cancer cell lines, including breast and lung cancer. The study employed high-throughput screening and structure-activity relationship (SAR) analysis to identify key structural features responsible for the observed activity. These findings suggest that the compound could serve as a valuable starting point for the development of new anticancer agents.
In addition to its therapeutic potential, advancements in the synthetic methodology of 5-methylthiophene-2-carboximidamide have been reported. A 2024 publication in Organic Letters described an efficient, one-pot synthesis route that significantly improves yield and reduces byproduct formation. This methodological innovation is expected to facilitate further research and scale-up production for preclinical studies.
The safety profile of 5-methylthiophene-2-carboximidamide has also been a subject of recent investigation. Preliminary toxicology studies conducted in animal models indicated a favorable safety window at therapeutic doses, with no significant adverse effects observed. However, further long-term studies are warranted to fully assess its pharmacokinetic and pharmacodynamic properties.
Looking ahead, researchers are particularly interested in exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. Computational studies are underway to design more selective analogs with improved bioavailability. The growing body of evidence positions 5-methylthiophene-2-carboximidamide as a compound with substantial promise in addressing unmet medical needs across various therapeutic areas.
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